![molecular formula C13H19N3O2S B2530382 tert-Butyl [3-(2-amino-1,3-thiazol-4-yl)bicyclo[1.1.1]pent-1-yl]carbamate CAS No. 1980054-40-7](/img/structure/B2530382.png)
tert-Butyl [3-(2-amino-1,3-thiazol-4-yl)bicyclo[1.1.1]pent-1-yl]carbamate
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Overview
Description
The compound “tert-Butyl [3-(2-amino-1,3-thiazol-4-yl)bicyclo[1.1.1]pent-1-yl]carbamate” is a complex organic molecule. It contains a tert-butyl group, a bicyclic pentyl group, a carbamate group, and a thiazole group with an amino substituent .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups and a bicyclic system. The thiazole ring and the bicyclic pentyl group would likely contribute to the rigidity of the molecule, while the amino and carbamate groups could participate in hydrogen bonding .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the various functional groups. The amino group could act as a nucleophile or base, the carbamate group could potentially be hydrolyzed, and the thiazole ring might undergo electrophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of polar functional groups like the amino and carbamate groups could increase its solubility in polar solvents, while the bicyclic pentyl group could increase its hydrophobicity .Scientific Research Applications
- tert-Butyl [3-(2-amino-1,3-thiazol-4-yl)bicyclo[1.1.1]pent-1-yl]carbamate is a ligand for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as “click chemistry.” Click reactions enable efficient and bioorthogonal conjugation of molecules. Researchers use this method for labeling, bioconjugation, and drug delivery systems .
Click Chemistry
Safety and Hazards
Future Directions
properties
IUPAC Name |
tert-butyl N-[3-(2-amino-1,3-thiazol-4-yl)-1-bicyclo[1.1.1]pentanyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2S/c1-11(2,3)18-10(17)16-13-5-12(6-13,7-13)8-4-19-9(14)15-8/h4H,5-7H2,1-3H3,(H2,14,15)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWZPFZXMPATULN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC12CC(C1)(C2)C3=CSC(=N3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl [3-(2-amino-1,3-thiazol-4-yl)bicyclo[1.1.1]pent-1-yl]carbamate |
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